α-Mannosidase Inhibition: A 35% Tighter Binding Than α-D-Mannopyranose
D-Mannono-1,4-lactone acts as a competitive inhibitor of α-mannosidase (EC 3.2.1.24). In a direct head-to-head comparison with the parent monosaccharide, α-D-mannopyranose, the lactone exhibits a significantly lower inhibition constant (Ki), indicating stronger enzyme binding [1].
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 13 mM |
| Comparator Or Baseline | α-D-Mannopyranose, Ki = 20 mM |
| Quantified Difference | 35% lower Ki value (13 mM vs. 20 mM), demonstrating higher affinity |
| Conditions | In vitro enzyme assay using α-mannosidase from Phaseolus vulgaris |
Why This Matters
The 35% higher binding affinity makes D-mannono-1,4-lactone a more effective tool for studying α-mannosidase function or for applications requiring specific enzyme inhibition, providing a measurable advantage over the use of the parent sugar.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). Ligand: D-mannono-1,4-lactone and α-D-mannopyranose. View Source
